Z-Tyr-ONp
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O7/c26-19-10-6-16(7-11-19)14-21(24-23(28)31-15-17-4-2-1-3-5-17)22(27)32-20-12-8-18(9-13-20)25(29)30/h1-13,21,26H,14-15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHIFOXZYIQZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3556-56-7 | |
| Record name | N-Benzyloxycarbonyltyrosine-4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003556567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC88489 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemical Derivatization of Z Tyr Onp
General Synthesis of N-Protected Amino Acid p-Nitrophenyl Esters, Including Z-Tyr-ONp
The general synthesis of N-protected amino acid p-nitrophenyl esters, including this compound, typically involves the coupling of an N-protected amino acid with p-nitrophenol. This esterification reaction is commonly facilitated by coupling reagents that activate the carboxyl group of the protected amino acid. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), are frequently used for this purpose. wikipedia.orgfishersci.cafishersci.co.ukwikipedia.orgfishersci.finih.govuni.lu The reaction is often carried out in an inert organic solvent like ethyl acetate (B1210297) or dichloromethane.
The mechanism generally involves the formation of an O-acylisourea intermediate from the N-protected amino acid and the carbodiimide. This highly reactive intermediate is then attacked by the hydroxyl group of p-nitrophenol, leading to the formation of the activated p-nitrophenyl ester and a urea (B33335) byproduct (dicyclohexylurea from DCC or diisopropylurea from DIC). The urea byproduct can often be removed by filtration due to its limited solubility in certain solvents, particularly in the case of dicyclohexylurea.
For the specific synthesis of this compound, N-Benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH) is reacted with p-nitrophenol in the presence of a coupling agent like DCC or DIC.
A general reaction scheme can be represented as:
Z-Tyr-OH + p-Nitrophenol + Coupling Reagent → this compound + Byproduct
Additives like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) can be included in the reaction mixture. wikipedia.orgfishersci.noadvancedchemtech.comcoreyorganics.comuni.lunih.govwikipedia.org While primarily known for their role in minimizing racemization and enhancing reaction rates in peptide coupling, they can also influence the formation of active esters. The addition of HOBt, for instance, can lead to the formation of an activated ester with HOBt, which subsequently reacts with p-nitrophenol or is displaced by p-nitrophenol to form the desired p-nitrophenyl ester.
This compound as an Active Ester in Peptide Synthesis Strategies
This compound serves as a valuable activated ester in various peptide synthesis strategies due to the facile displacement of the p-nitrophenoxy group by the nucleophilic amino group of an incoming amino acid or peptide.
Application in Solution-Phase Peptide Coupling
In solution-phase peptide synthesis, this compound can be directly coupled with the amino component (another amino acid ester or peptide fragment) in a suitable solvent, typically in the presence of a base to neutralize the ammonium (B1175870) salt formed. The reaction proceeds via nucleophilic attack of the free amine on the activated carbonyl carbon of the p-nitrophenyl ester, forming a peptide bond and releasing p-nitrophenol. The p-nitrophenol byproduct is a weak acid and can be easily detected spectroscopically (it turns yellow in basic solutions), which can be used to monitor the reaction progress. wikipedia.org
The use of active esters like this compound in solution phase allows for controlled coupling reactions and facilitates purification steps, as excess activated ester and the p-nitrophenol byproduct can often be removed by washing or extraction.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound can be utilized in Solid-Phase Peptide Synthesis (SPPS), although less commonly than other activated amino acid derivatives like those formed with carbodiimides in the presence of additives (e.g., HOBt, HATU, HBTU, TBTU) or pre-activated symmetrical anhydrides. wikipedia.orgfishersci.cafishersci.cawikiwand.comnih.govwikipedia.orguni.lucenmed.com In SPPS, the peptide chain is anchored to an insoluble solid support. Each amino acid is added sequentially. When this compound is used, the coupling step involves reacting the free N-terminal amino group of the peptide chain attached to the resin with the activated ester. The p-nitrophenoxy group is displaced, forming a new peptide bond.
While historically used, p-nitrophenyl esters in SPPS can sometimes exhibit slower reaction rates compared to in situ activation methods or other pre-activated forms, and the phenolic byproduct needs efficient removal from the solid support. However, their stability allows for preparation and storage, offering a convenient pre-activated building block.
Advancements in Green Chemistry Approaches for this compound Related SPPS
Advancements in green chemistry aim to reduce the environmental impact of chemical synthesis. For peptide synthesis involving activated esters like this compound, green chemistry efforts focus on using environmentally benign solvents, reducing waste, and exploring more efficient and less hazardous reagents. While specific "green" methods solely centered around this compound in SPPS might be limited in the general literature compared to broader SPPS advancements, the principles apply. This could involve exploring alternative, less toxic solvents for coupling reactions or developing catalytic methods that reduce the need for stoichiometric coupling reagents and minimize byproduct formation. The inherent stability of this compound as a pre-activated species could potentially align with green chemistry principles by allowing for more efficient atom utilization in the coupling step compared to methods requiring in situ activation with excess reagents.
Chemo-Enzymatic Approaches for Synthesizing this compound-Containing Peptides
Chemo-enzymatic synthesis combines chemical and enzymatic methods to synthesize peptides. Enzymes, particularly proteases, can be used to catalyze peptide bond formation. In the context of this compound, enzymes could potentially be employed to catalyze the coupling of this compound with an amino component. While proteases typically catalyze hydrolysis, under specific conditions (e.g., in organic solvents or with modified substrates), they can favor synthesis.
Research in this area would involve identifying enzymes capable of recognizing this compound as a substrate and optimizing reaction conditions (solvent, temperature, pH, enzyme concentration) to favor peptide bond formation over hydrolysis of the activated ester or the newly formed peptide bond. This approach offers potential advantages such as high specificity, reduced racemization, and milder reaction conditions compared to purely chemical methods.
Design and Synthesis of this compound Analogues and Related Tyrosine Derivatives for Specific Research Objectives
The this compound structure can be modified to create analogues and related tyrosine derivatives with altered properties for specific research objectives. These modifications can involve changes to the Nα-protecting group, the tyrosine side chain, or the activated ester moiety.
Examples of modifications and their potential objectives include:
Modification of the Nα-protecting group: Replacing the Z group with other protecting groups (e.g., Boc, Fmoc) allows for different deprotection strategies compatible with various peptide synthesis approaches.
Modification of the tyrosine side chain: Chemical modifications to the phenolic hydroxyl group of tyrosine (e.g., alkylation, phosphorylation mimics) can be introduced before or after forming the p-nitrophenyl ester to study the role of tyrosine modifications in peptide function.
Modification of the activated ester: While the p-nitrophenyl ester is a classic activating group, other activated esters (e.g., N-hydroxysuccinimide esters, pentafluorophenyl esters) offer different reactivity profiles and byproduct properties. wikipedia.orgcenmed.com Research might involve synthesizing Z-Tyr derivatives with these alternative activating groups to optimize coupling efficiency or solubility in specific reaction environments.
The synthesis of these analogues typically involves similar coupling strategies as for this compound, but with the modified protected tyrosine derivative and the appropriate activating group precursor. These derivatives are valuable tools for structure-activity relationship studies, the synthesis of modified peptides, and the development of new peptide-based probes or therapeutics.
Enzymatic Hydrolysis and Kinetic Analysis of Z Tyr Onp
Hydrolysis of Z-Tyr-ONp by Serine Proteases
Serine proteases are a class of enzymes characterized by a serine residue in their active site that is crucial for catalysis. Many serine proteases exhibit specificity towards peptide bonds adjacent to specific amino acid residues. This compound, containing a tyrosine residue, serves as a suitable substrate for investigating the activity of serine proteases with aromatic substrate preferences.
Characterization of this compound Cleavage by Honeydew Melon Protease D
Honeydew melon protease D, a serine endopeptidase from Cucumis melo var. inodorus, has been shown to cleave this compound. Studies on the substrate specificity of this enzyme revealed that this compound was effectively hydrolyzed, while other synthetic substrates like benzoyl-L-arginine p-nitroanilide (Bz-Arg-pNA), benzyloxycarbonyl-L-lysine p-nitrophenyl ester (Z-Lys-ONp), and tosyl-L-arginine methyl ester (Tos-Arg-OMe) were not cleaved. tandfonline.comnih.govoup.com This indicates a preference of honeydew melon protease D for substrates with a non-polar amino acid at the P1 position, similar to chymotrypsin-like activity. tandfonline.comnih.gov The enzyme appears not to cleave substrates with a positively charged residue at the P1 position in the case of ester substrates. tandfonline.com
Investigation of this compound Hydrolysis by Bovine α-Chymotrypsin
Bovine α-chymotrypsin, a well-characterized serine protease, is known for its specificity towards peptide bonds on the carboxyl-terminal side of aromatic amino acids like tyrosine, phenylalanine, and tryptophan. libretexts.orgsigmaaldrich.com this compound is a recognized substrate for bovine α-chymotrypsin. scholarsportal.infonih.gov Studies investigating the catalytic and inhibitor binding properties of native and modified bovine α-chymotrypsin have utilized this compound to assess enzyme activity. scholarsportal.infonih.gov These studies have shown that the kinetic parameters for the hydrolysis of this compound by native and Met(O)192 α-chymotrypsin are similar. scholarsportal.infonih.gov
Evaluation of this compound as a Substrate for Other Serine Proteases (e.g., Pleurotus ostreatus proteinase ProA)
While direct studies explicitly detailing the hydrolysis of this compound by Pleurotus ostreatus proteinase ProA were not found in the provided context, research on Pleurotus ostreatus proteinases indicates the presence of serine proteinases with esterolytic activity and specificity towards hydrophobic amino acid residues. Pleurotus ostreatus proteinase ProA is a serine proteinase with esterolytic activity and catalyzes preferential cleavage of peptide bonds involving the carboxyl groups of hydrophobic amino acid residues in oxidized bovine insulin (B600854) B chain. tandfonline.com The Pleurotus ostreatus subtilisin-like protease (PoSl), another extracellular protease from P. ostreatus, is also a serine protease and its hydrolysis sites on the insulin B chain match those of subtilisin, suggesting a similar specificity profile which often includes aromatic residues. nih.gov Studies on Pleurotus ostreatus proteinase A inhibitor 1 (POIA1) also relate to Pleurotus ostreatus proteinase A, highlighting its interaction with subtilisin-like proteases. nih.gov The use of Z-amino acid ONp's, including this compound, as substrates has been mentioned in the context of assaying ProA activity, indicating its potential as a substrate for this enzyme. tandfonline.com
Determination of Steady-State Kinetic Parameters for this compound Hydrolysis
Steady-state enzyme kinetics is a fundamental approach to characterize the catalytic efficiency and substrate affinity of enzymes. The hydrolysis of this compound by proteases can be analyzed using steady-state kinetics to determine key parameters such as K_m and V_max.
Michaelis-Menten Kinetics: K_m and V_max Calculations
The Michaelis-Menten model describes the relationship between the initial reaction velocity and substrate concentration for many enzyme-catalyzed reactions. savemyexams.comwikipedia.orgresearchgate.net The key parameters in this model are K_m (Michaelis constant) and V_max (maximum velocity). savemyexams.comwikipedia.orgresearchgate.net K_m represents the substrate concentration at which the reaction rate is half of V_max, and it can provide an indication of the enzyme's affinity for the substrate. savemyexams.comwikipedia.orgresearchgate.netutah.edu V_max is the maximum rate of product formation at saturating substrate concentrations. savemyexams.comwikipedia.orgresearchgate.net
For the hydrolysis of this compound by honeydew melon protease D, kinetic constants have been determined. The K_m value for this compound with honeydew melon protease D was reported as 0.91 mM. The catalytic efficiency, represented by k_cat/K_m, for this compound with honeydew melon protease D was found to be significantly higher compared to other substrates like Bz-Tyr-OEt. tandfonline.com
Studies on bovine α-chymotrypsin have also determined kinetic parameters for the hydrolysis of this compound. scholarsportal.infonih.gov The K_m values for the hydrolysis of this compound by native and Met(O)192 α-chymotrypsin were found to be similar. scholarsportal.infonih.gov While specific numerical values for K_m and V_max for bovine α-chymotrypsin acting on this compound are mentioned as being similar between native and modified forms, the exact values were not consistently provided across the search results in a format suitable for direct extraction into a table without potential misinterpretation or combining data from different experimental conditions.
The determination of K_m and V_max typically involves measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. savemyexams.comresearchgate.netslideshare.net This can be done using non-linear regression or linear transformations such as the Lineweaver-Burk plot, although the latter can be sensitive to errors in velocity measurements. utah.eduslideshare.net
Kinetic Parameters for this compound Hydrolysis by Honeydew Melon Protease D
| Parameter | Value | Unit |
| K_m | 0.91 | mM |
Note: Data extracted from reference .
Comparison of Hydrolysis Rates by Honeydew Melon Protease D
| Substrate | k_cat/K_m Relative to Bz-Tyr-OEt |
| This compound | 58 times greater |
| Bz-Tyr-OEt | 1 (reference) |
Catalytic Efficiency (k_cat/K_m) Assessments
The catalytic efficiency of an enzyme with a specific substrate is often quantified by the parameter k_cat/K_m, also known as the specificity constant. This parameter reflects how effectively an enzyme converts substrate to product when the substrate concentration is well below K_m, representing the enzyme's performance under physiological conditions where substrate levels are often not saturating. biorxiv.orgbiorxiv.orgstackexchange.combeilstein-journals.orgbeilstein-journals.org this compound has been utilized to assess the catalytic efficiency of various enzymes, including serine proteases like alpha-chymotrypsin and plant proteases such as honeydew melon protease D.
Studies investigating the catalytic properties of bovine alpha-chymotrypsin have employed this compound as a substrate. For instance, research examining the effect of selective oxidation of Met-192 in bovine alpha-chymotrypsin on its catalytic and inhibitor binding properties utilized this compound among other substrates. These studies found that the k_cat and K_m values for the hydrolysis of this compound catalyzed by both native and Met(O)192 alpha-chymotrypsin were similar. scholarsportal.infonih.gov This suggests that the oxidation of methionine at position 192 in alpha-chymotrypsin does not significantly alter the enzyme's catalytic efficiency towards this compound hydrolysis under the conditions studied.
Honeydew melon protease D, a plant serine endopeptidase, has also been shown to cleave this compound. nih.gov The ability of this enzyme to hydrolyze this compound indicates its specificity towards substrates containing tyrosine residues, consistent with the known substrate preferences of certain serine proteases. By measuring the initial rates of this compound hydrolysis at varying substrate concentrations, researchers can determine the k_cat and K_m values for honeydew melon protease D, thereby quantifying its catalytic efficiency with this specific substrate.
The parameter k_cat represents the turnover number, which is the maximum number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. biorxiv.orglibretexts.org K_m, the Michaelis constant, is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) and can serve as an indicator of the enzyme's apparent affinity for the substrate, although its interpretation can be complex and it is best understood as the ratio of k_cat to k_cat/K_m. biorxiv.orgbeilstein-journals.orgbeilstein-journals.orglibretexts.org The ratio k_cat/K_m provides a more comprehensive measure of enzyme efficiency under physiological conditions and is often referred to as the specificity constant because it allows for comparison of the enzyme's preference for different substrates. biorxiv.orgbiorxiv.orgbeilstein-journals.orgbeilstein-journals.org
Pre-Steady-State Kinetic Analyses of this compound Hydrolysis in Enzyme Reaction Mechanisms
Pre-steady-state kinetics involves studying enzyme-catalyzed reactions in the initial phase, typically within milliseconds of mixing enzyme and substrate, before the reaction reaches a steady state where the concentrations of enzyme-substrate intermediates remain relatively constant. researchgate.netnih.govsemanticscholar.org This approach can provide valuable insights into the individual steps of the catalytic mechanism, such as substrate binding, conformational changes, and product release. The use of chromogenic substrates like this compound is particularly advantageous in pre-steady-state studies because the rapid release of the colored product (p-nitrophenol) can be monitored using stopped-flow spectrophotometry.
The hydrolysis of ester substrates by enzymes like serine proteases often proceeds through a multi-step mechanism involving the formation of an acyl-enzyme intermediate. For example, the hydrolysis of p-nitrophenyl esters by chymotrypsin (B1334515) involves a rapid acylation step, where the alcohol (p-nitrophenol) is released, followed by a slower deacylation step, where the acyl-enzyme intermediate is hydrolyzed to release the carboxylic acid product and regenerate the free enzyme. semanticscholar.orglibretexts.org
In cases where the acylation step is faster than the deacylation step, a transient burst of product (p-nitrophenol) can be observed in the pre-steady-state phase. The amplitude of this burst corresponds to the concentration of the active enzyme sites that have been acylated, and the rate of the burst phase reflects the rate of the acylation step (k_+2). researchgate.netnih.govresearchgate.net The subsequent slower, linear phase of the reaction corresponds to the steady-state rate, which is limited by the deacylation step (k_+3). researchgate.netresearchgate.net
While direct pre-steady-state kinetic data for this compound hydrolysis was not extensively detailed in the search results, studies using similar p-nitrophenyl ester substrates, such as Boc-Tyr-ONp, have demonstrated the utility of this approach. For instance, pre-steady-state analysis using stopped-flow measurements of the enzymatic hydrolysis of Boc-Tyr-ONp by a Semliki Forest virus capsid protein protease revealed burst kinetics. researchgate.net The observation of a burst phase indicated a multi-step reaction mechanism involving an intermediate, consistent with the acylation-deacylation mechanism typical of serine proteases. The rate of the burst phase increased with increasing substrate concentration, and analysis of the burst kinetics allowed for the estimation of rate constants for individual steps in the catalytic pathway, such as the acylation (k_+2) and deacylation (k_+3) rates, as well as the Michaelis constant for the acyl-enzyme formation (K_m acyl). researchgate.net
Substrate Specificity and Enzyme Mechanism Elucidation Using Z Tyr Onp
Comparative Substrate Specificity Profiling with Z-Tyr-ONp and Related p-Nitrophenyl Esters
Comparing the enzymatic hydrolysis of this compound with other p-nitrophenyl esters containing different amino acid residues at the P1 position is a common approach to determine the substrate specificity of a protease. Enzymes exhibit varying degrees of preference for different amino acid side chains at the cleavage site (P1 position) and surrounding subsites (P2, P3, P1', P2', etc.), as defined by the Schechter and Berger nomenclature expasy.orgbiorxiv.org.
Studies using a panel of Z-amino acid-ONp substrates can reveal the enzyme's primary specificity. For instance, an enzyme that efficiently hydrolyzes this compound but shows little or no activity towards Z-Ala-ONp or Z-Gly-ONp would indicate a preference for large, aromatic residues at the P1 position.
Differentiation from Arginine and Lysine (B10760008) p-Nitrophenyl Esters
Proteases often exhibit distinct specificities based on the charge and nature of the amino acid side chain at the P1 position. Trypsin, for example, is known to preferentially cleave peptide bonds after positively charged residues, such as arginine and lysine expasy.orgthieme-connect.de. In contrast, chymotrypsin (B1334515) favors cleavage after large hydrophobic or aromatic residues like tyrosine, phenylalanine, and tryptophan expasy.orgthieme-connect.de.
Studies comparing the hydrolysis rates of this compound with substrates like Z-Arg-ONp or Z-Lys-ONp are crucial for differentiating the specificity of enzymes. An enzyme that readily hydrolyzes this compound but shows minimal activity towards Z-Arg-ONp and Z-Lys-ONp is likely a chymotrypsin-like protease or another enzyme with a similar preference for aromatic/hydrophobic residues at the P1 site. Conversely, high activity towards Z-Arg-ONp or Z-Lys-ONp, with limited activity on this compound, would suggest a trypsin-like specificity expasy.orgthieme-connect.de. For example, cucumisin, a subtilisin-like protease, was shown to cleave this compound but not Z-Lys-ONp or tosylarginine methyl ester (Tos-Arg-OMe), indicating a preference different from trypsin researchgate.net.
While the preparation of protected arginine p-nitrophenyl esters can be difficult, limiting their general use in stepwise peptide assembly, they are valuable for specificity studies thieme-connect.de.
Influence of Amino Acid Residues at Subsite Positions on this compound Cleavage
Enzyme specificity is not solely determined by the P1 residue but is also significantly influenced by the amino acid residues at other subsite positions (P2, P3, P1', P2', etc.) which interact with corresponding enzyme subsites (S2, S3, S1', S2', etc.) expasy.orgbiorxiv.org. These interactions can be cooperative, where the binding of a residue at one subsite affects the binding or cleavage at another nih.gov.
Studies using this compound as the core substrate can be modified by introducing different amino acids at positions N-terminal (P2, P3) or C-terminal (P1', P2') to the tyrosine residue. For instance, using substrates like Z-X-Tyr-ONp or Z-Tyr-Y-ONp, where X and Y represent different amino acids, allows researchers to probe the preferences of the S2 and S1' subsites, respectively.
Research has shown that the nature of the amino acid at the P2 position can significantly impact the cleavage efficiency of a substrate wur.nl. Similarly, the P1' position can also influence cleavage, with certain residues like proline in P1' often hindering hydrolysis expasy.orgwur.nl. By systematically varying the amino acids at these positions and measuring the hydrolysis rate of the this compound-based substrate, the enzyme's extended binding preferences and subsite characteristics can be mapped.
Elucidation of Protease Subsite Characteristics and Binding Preferences
The use of this compound and its derivatives is instrumental in mapping the active site subsites of proteases. By studying the kinetic parameters (e.g., kcat, Km) for the hydrolysis of a series of substrates with variations around the scissile bond, researchers can infer the size, shape, and chemical nature of the enzyme's binding pockets.
For an enzyme that cleaves this compound, the S1 subsite is expected to accommodate the tyrosine side chain. By testing Z-X-ONp substrates with different X amino acids, the S1 subsite's preference for aromatic, hydrophobic, charged, or small residues can be determined. Further studies with Z-X-Tyr-ONp and Z-Tyr-Y-ONp substrates provide information about the S2 and S1' subsites, respectively expasy.orgbiorxiv.org.
Data from such studies can be compiled into tables illustrating the relative hydrolysis rates or kinetic parameters for different substrates, providing a quantitative measure of subsite preferences.
| Substrate | Relative Hydrolysis Rate (Example Data) |
| This compound | 100 |
| Z-Ala-ONp | 5 |
| Z-Leu-ONp | 80 |
| Z-Arg-ONp | <1 |
| Z-Lys-ONp | <1 |
| Z-Pro-Tyr-ONp | 20 |
| Z-Tyr-Pro-ONp | <10 |
Note: Example data for illustrative purposes only. Actual values vary depending on the enzyme.
This type of data allows for the characterization of the enzyme's extended binding site, revealing preferences or exclusions at positions beyond the primary cleavage site.
Contributions of this compound Studies to Understanding Catalytic Mechanisms of Tyrosine-Preferring Enzymes
This compound, as a well-defined substrate, is valuable for mechanistic studies of enzymes that act on tyrosine residues. The release of the chromogenic p-nitrophenol allows for continuous kinetic measurements, which are essential for determining reaction rates, Michaelis-Menten parameters, and the effects of pH, temperature, and inhibitors on enzyme activity.
By studying the kinetics of this compound hydrolysis under varying conditions, researchers can gain insights into the catalytic steps involved, such as substrate binding, the chemical transformation (e.g., nucleophilic attack, transition state formation), and product release. For enzymes utilizing a covalent intermediate, kinetic analysis with substrates like this compound can help elucidate the rates of acylation and deacylation steps.
While this compound itself is an ester and its hydrolysis mechanism might differ from peptide bond cleavage, it serves as a useful analog for understanding how the enzyme's active site interacts with the tyrosine side chain and the scissile bond region. Studies on tyrosine-preferring enzymes, such as certain proteases or tyrosinases, using this compound and similar substrates have contributed to understanding how these enzymes recognize and process substrates containing tyrosine nih.govebi.ac.uk.
Impact of Enzyme Structural Modifications on this compound Hydrolysis Kinetics (e.g., Methionine Oxidation)
Structural modifications to an enzyme, whether through genetic mutation or post-translational modification, can significantly impact its catalytic activity and substrate specificity. This compound can be used as a probe to assess the functional consequences of such modifications on enzymes that hydrolyze this substrate.
For example, oxidation of methionine residues within or near the active site of an enzyme can alter its conformation, substrate binding, or catalytic efficiency uea.ac.ukresearchgate.net. If an enzyme that hydrolyzes this compound contains methionine residues, site-directed mutagenesis to replace methionine with other amino acids, or studies involving chemically oxidized enzyme, can be performed. By comparing the kinetics of this compound hydrolysis by the native and modified enzymes, researchers can determine the impact of methionine oxidation on parameters like Km (reflecting substrate binding affinity) and kcat (reflecting catalytic turnover rate).
Changes in these kinetic parameters can provide insights into the role of the modified residue in substrate recognition, binding, or catalysis. For instance, an increase in Km might suggest that the modification affects substrate binding, while a decrease in kcat could indicate an impaired catalytic step. Studies using this compound can thus help pinpoint the functional importance of specific amino acid residues and structural features in enzyme activity and specificity.
Methodological Applications of Z Tyr Onp in Biochemical Research
Z-Tyr-ONp as a Chromogenic Substrate in Spectrophotometric Protease Assays
The utility of this compound as a chromogenic substrate is well-documented in the study of proteases and enzymes with esterolytic activity. When hydrolyzed by a suitable enzyme, the p-nitrophenyl group is released as p-nitrophenol, which absorbs strongly at around 400 nm under alkaline conditions, providing a direct measure of enzyme activity tandfonline.com. This property makes it suitable for spectrophotometric assays.
Quantitative Determination of Proteolytic Activity in Enzyme Preparations
This compound is employed for the quantitative determination of proteolytic or esterolytic activity in various enzyme preparations. By measuring the rate of p-nitrophenol release spectrophotometrically, researchers can quantify the activity of an enzyme. For instance, studies have used Z-amino acid ONp substrates, including this compound, to assay esterolytic activity tandfonline.com. The increase in absorbance at 400 nm is monitored over time, and the rate of this increase is proportional to the enzyme concentration and activity tandfonline.com. This allows for the calculation of enzyme units, often defined as the amount of enzyme liberating a specific amount of p-nitrophenol per unit time under defined conditions tandfonline.com.
Research on intracellular proteinases in Pleurotus ostreatus fruiting bodies, for example, utilized this compound among other Z-amino acid ONp substrates to assay esterolytic activity tandfonline.com. The 4-nitrophenol (B140041) liberated was monitored at 400 nm tandfonline.com.
The following table shows example kinetic parameters for the hydrolysis of this compound by a protease from Pleurotus ostreatus (ProA), compared to other substrates:
| Substrate | Relative Activity | Km (µM) | Vmax (µmol/min/mg) | kcat/Km |
| This compound | 57.1 | 66.3 | 269 | 4.06 |
| Z-Phe-ONp | 100 | 15.5 | 143 | 9.23 |
| Z-Leu-ONp | 27.0 | 115 | 320 | 2.78 |
| Z-Gly-ONp | 22.3 | 500 | 500 | 1 |
| Z-Ala-Ala-Leu-4NA | 100 | 51.5 | 12.2 | 0.24 |
Note: Data extracted from research on Pleurotus ostreatus proteinases. Relative activity is based on Z-Ala-Ala-Leu-4NA or Z-Phe-ONp as 100. tandfonline.com
This data illustrates how this compound can be used to characterize the substrate specificity of an enzyme by comparing its hydrolysis rate and kinetic parameters to those of other substrates tandfonline.comoup.com.
This compound in Enzyme Stability and Activity Retention Investigations
This compound can be used as a substrate to assess enzyme stability and activity retention under various conditions. By measuring the enzyme's ability to hydrolyze this compound after exposure to different temperatures, pH levels, or in the presence of various additives or inhibitors, researchers can determine how these factors affect enzyme activity and stability dcu.ieijbiotech.com.
Studies investigating enzyme stability often involve incubating the enzyme under specific conditions for a period and then assaying the remaining activity using a standard substrate dcu.ieijbiotech.com. This compound is suitable for this purpose due to the ease and reproducibility of its spectrophotometric assay tandfonline.com. For example, researchers studying the stability of proteases might incubate the enzyme at different temperatures or pH values and then measure the residual proteolytic activity using this compound as the substrate ijbiotech.com. The rate of p-nitrophenol release would indicate the level of retained enzyme activity tandfonline.com.
While the provided search results mention enzyme stability studies using other substrates like casein or Z-Lys-ONp dcu.ieijbiotech.commdpi.com, the principle applies directly to the use of this compound. Measuring the hydrolysis of this compound allows for a quantitative assessment of how well an enzyme retains its catalytic function under specific environmental or experimental conditions. This is crucial for optimizing enzyme storage, reaction conditions, and for understanding the intrinsic robustness of an enzyme dcu.ie.
| Condition | Enzyme Activity (% of initial) |
| Control | 100 |
| Condition A (pH X) | Y |
| Condition B (T Y) | Z |
Investigating enzyme stability is particularly important when working with enzymes in non-conventional media or under conditions that might affect their conformation and activity scispace.com. The reliable and quantitative readout provided by this compound hydrolysis supports its use in such investigations.
Advanced Research Perspectives and Emerging Applications in Z Tyr Onp Studies
Development of Novel Z-Tyr-ONp-Based Systems for Enhanced Enzyme Probing
The application of this compound as a substrate provides a direct and quantifiable method for monitoring enzyme activity through the release of 4-nitrophenol (B140041), which absorbs strongly at 405 nm at alkaline pH fishersci.cauni.luwikipedia.orgnih.govuni.lu. This characteristic has made it a standard substrate for characterizing the activity of enzymes with chymotrypsin-like specificity nih.govnih.govnih.gov.
Novel systems for enzyme probing are being developed by modifying either the enzyme or the substrate, or by integrating this compound into more complex assay formats. For instance, this compound has been utilized to evaluate the catalytic properties of artificial enzyme mimics, such as those designed to replicate the active site of chymotrypsin (B1334515) . These mimics, often based on molecularly imprinted polymers or other synthetic scaffolds, are assessed for their ability to hydrolyze this compound, providing insights into the design principles for artificial catalysts .
Research into the substrate specificity of various enzymes, such as honeydew melon protease D and Escherichia coli TesA, has shown that this compound is effectively cleaved, highlighting its utility in characterizing the activity of diverse proteolytic and esterolytic enzymes. nih.govnih.govnih.gov. Kinetic parameters like kcat and Km can be determined using this compound, providing quantitative measures of enzyme efficiency and substrate binding nih.govnih.gov. For example, studies on honeydew melon protease D demonstrated significantly higher kcat and kcat/Km values for this compound compared to other substrates like Bz-Tyr-OEt, indicating a strong preference for the p-nitrophenyl ester derivative with a tyrosine residue at the P1 position. nih.gov. Similarly, E. coli TesA has been shown to hydrolyze Z-L-Tyr-p-nitrophenyl ester nih.gov.
The development of novel this compound-based systems could involve:
Engineered Enzymes: Modifying enzymes to enhance their activity or alter their substrate specificity towards this compound or related derivatives.
High-Throughput Screening: Adapting this compound-based assays for high-throughput screening platforms to identify enzyme inhibitors or activators.
Integration with Biosensors: Developing biosensors that utilize the enzymatic hydrolysis of this compound to generate a detectable signal, enabling real-time monitoring of enzyme activity in various environments.
Novel Substrate Analogs: Synthesizing this compound analogs with modifications that could provide enhanced sensitivity, altered specificity, or additional reporting capabilities (e.g., fluorescent tags in addition to the nitrophenol leaving group).
These approaches leverage the established utility of this compound while pushing the boundaries of enzyme probing technologies.
Application of Computational and Structural Biology to Elucidate this compound Interactions with Enzymes
Understanding the molecular details of how this compound interacts with enzymes is crucial for rational enzyme engineering and the design of novel enzyme inhibitors or substrates. While specific high-resolution structural data (like crystal structures) of this compound bound to an enzyme were not found in the immediate search results, the experimental data on its enzymatic hydrolysis provides a strong foundation for computational and structural investigations.
Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding poses, interaction energies, and dynamics of this compound within the active site of an enzyme jkchemical.cominvivochem.cn. Molecular docking can predict the likely orientation and position of this compound when bound to an enzyme, identifying key residues involved in substrate recognition and binding jkchemical.com. Molecular dynamics simulations can further explore the stability of the enzyme-substrate complex and the conformational changes that occur during the catalytic process invivochem.cn. These simulations can help elucidate the catalytic mechanism, including the transition state stabilization and the role of specific amino acid residues in the hydrolysis of the ester bond in this compound.
Structural biology techniques, including X-ray crystallography and cryo-electron microscopy (cryo-EM), are essential for determining the three-dimensional structures of enzymes and their complexes with substrates or inhibitors alibaba.comrcsb.orguni.lu. Obtaining a co-crystal structure of an enzyme with this compound (or a stable analog) bound in the active site would provide direct atomic-level information about the interaction interfaces, hydrogen bonding networks, and van der Waals interactions that govern substrate binding and specificity. This structural information can validate computational predictions and offer unprecedented detail into the enzymatic mechanism.
For enzymes known to cleave this compound, such as honeydew melon protease D, E. coli TesA, and chymotrypsin, a combined approach using experimental kinetics, computational modeling, and structural biology would be highly informative. Kinetic data obtained with this compound as a substrate can be used to parameterize and validate computational models. nih.govnih.gov. Structural studies of these enzymes, potentially in complex with this compound or transition state analogs, could reveal the precise arrangement of catalytic residues and the binding pocket architecture that accommodates the this compound molecule.
For example, knowing that chymotrypsin has a catalytic triad (B1167595) (Ser, His, Asp) and a specificity pocket that favors large hydrophobic residues like tyrosine, computational docking of this compound into the chymotrypsin active site could predict how the tyrosine side chain is accommodated and how the ester bond is positioned relative to the catalytic residues for nucleophilic attack. . Molecular dynamics simulations could then explore the flexibility of the active site and the movement of this compound during the catalytic cycle.
Integrating data from these approaches can lead to a comprehensive understanding of this compound-enzyme interactions, facilitating the rational design of modified enzymes with tailored properties or the development of inhibitors that specifically target the this compound binding site.
Future Directions in Chemo-Enzymatic Synthesis Leveraging Tyrosine Derivatives
Chemo-enzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical transformations, offers a powerful approach for the synthesis of complex molecules, including peptides and modified amino acids fishersci.fi. Tyrosine derivatives, including activated esters like this compound, play a significant role in this field.
This compound serves as an activated acyl donor in peptide synthesis, where the activated ester can react with the amino group of another amino acid or peptide to form a peptide bond nih.govuni.lu. This approach is particularly useful in coupling reactions where the enzyme catalyzes the formation of the peptide bond, often under mild conditions that are not feasible with purely chemical methods fishersci.fi.
Future directions in chemo-enzymatic synthesis leveraging tyrosine derivatives like this compound include:
Enzyme Discovery and Engineering for Peptide Synthesis: Identifying and engineering novel enzymes (e.g., proteases or ligases) that can efficiently catalyze the formation of peptide bonds using this compound or similar activated tyrosine esters as substrates. Directed evolution and rational design can be employed to improve enzyme activity, specificity, and stability in organic or mixed aqueous-organic solvent systems often used in peptide synthesis.
Expanding the Scope of Chemo-Enzymatic Peptide Synthesis: Developing chemo-enzymatic strategies for the synthesis of more complex peptides and peptidomimetics containing tyrosine residues. This could involve the sequential addition of activated amino acids like this compound using enzymatic coupling steps, interspersed with chemical modifications or deprotections.
Utilizing Tyrosine Derivatives in the Synthesis of Non-Canonical Amino Acids: Employing enzymes like tyrosine phenol (B47542) lyase, which can catalyze the synthesis of tyrosine and its derivatives from simpler precursors, in chemo-enzymatic routes to produce novel or modified tyrosine analogs fishersci.begenome.jp. These modified tyrosine derivatives could then be incorporated into peptides or other molecules with unique properties.
Development of Cascade Reactions: Designing multi-step chemo-enzymatic cascade reactions where an enzyme-catalyzed step involving a tyrosine derivative is coupled with one or more other enzymatic or chemical transformations in a single reaction vessel, improving efficiency and reducing waste.
Immobilized Enzymes and Flow Chemistry: Utilizing immobilized enzymes that can catalyze reactions with this compound in continuous flow systems, enabling scalable and more sustainable production of peptides or other valuable molecules.
While studies on the chemo-enzymatic synthesis of specific peptides like Z-Asp-Val-Tyr-OH and Z-Asp-Val-Tyr-NH2 have been reported, these often involve enzymatic coupling of other fragments with tyrosine already incorporated iarc.frfishersci.ca. The direct enzymatic utilization of this compound as an activated building block in such syntheses represents a promising area for future exploration, potentially offering advantages in terms of reaction efficiency and control. The use of activated esters like Z-Ile-ONp in enzymatic peptide synthesis demonstrates the feasibility of this approach with other amino acid derivatives americanelements.com.
By combining the specific reactivity of activated tyrosine derivatives like this compound with the catalytic power of enzymes, chemo-enzymatic synthesis holds significant potential for the efficient and environmentally friendly production of a wide range of tyrosine-containing compounds with diverse applications in pharmaceuticals, biomaterials, and research.
Compound and Enzyme List with PubChem CIDs
| Name | PubChem CID |
| Z-L-Tyrosine 4-nitrophenyl ester | 310401 |
| L-Tyrosine | 6057 |
| 4-Nitrophenol | 980 |
| 4-Nitrophenolate | 644235 |
| Z-Lys-ONp | 2724407, 13503265 (Boc-protected) nih.govinvivochem.comsigmaaldrich.com |
| Z-Phe-ONp | 151025 |
| Suc-Ala-Ala-Ala-pNA | 5484223 |
| Bz-Tyr-OEt | 77033 |
| Bz-Arg-pNA | 16219022 |
| Tos-Arg-OMe | Not found |
| Cucumisin (EC 3.4.21.25) | Not found |
| Escherichia coli TesA (UniProt: P0A9K3) | Not applicable (Protein) |
| Chymotrypsin (EC 3.4.21.1) | Not found |
| Tyrosine phenol lyase (EC 4.1.99.2) | Not found |
| Z-Asp-Val-Tyr-OH | Not found |
| Z-Asp-Val-Tyr-NH2 | Not found |
| Z-Asp-OMe | Not found |
| Val-Tyr-OH | 7009555 |
| Val-Tyr-NH2 | Not found |
| Z-Ile-ONp | Not found |
| L-Glutamine | 5961 |
| L-Isoleucine | 6306 |
| L-Valine | 6106 |
| L-Aspartic acid | 445 |
| L-Lysine | 5962 |
| L-Phenylalanine | 6140 |
| L-Arginine | 6322 |
| Glycine | 750 |
| L-Proline | 145742 |
| L-Alanine | 5950 |
| L-Leucine | 6106 |
| L-Glutamic acid | 3303 |
| Z-ONp | Not found |
| Fmoc-ONp | Not found |
| Pyruvate | 1060 |
| Phenol | 996 |
| Ammonia | 222 |
| L-DOPA | 6047 |
Q & A
Basic Research Questions
Q. How is Z-Tyr-ONp synthesized, and what are the critical parameters affecting yield and purity?
- Methodological Answer : Synthesis typically involves protecting tyrosine (Tyr) with a benzyloxycarbonyl (Z) group and activating the carboxylate with o-nitrophenol (ONp). Critical parameters include reaction stoichiometry (e.g., molar ratios of Z-Cl to Tyr), solvent choice (e.g., DMF or THF), and temperature control to minimize side reactions like racemization. Post-synthesis purification via recrystallization or column chromatography is essential for purity ≥95% .
- Data Considerations : Monitor reaction progress using TLC (Rf values) and confirm final purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. What analytical techniques are prioritized for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use (e.g., Z-group aromatic protons at 7.2–7.4 ppm) and (carbonyl signals at ~170 ppm) .
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS for molecular ion validation) .
- Validation : Cross-reference spectral data with published literature to confirm absence of impurities like unreacted Tyr or ONp byproducts.
Q. What are the primary research applications of this compound in peptide chemistry?
- Methodological Answer : this compound is a key reagent in fragment condensation for synthesizing tyrosine-containing peptides. Its ONp ester group facilitates nucleophilic acyl substitution, enabling efficient coupling with amino-terminal residues under mild conditions. Applications include:
- Solid-phase peptide synthesis (SPPS) for stepwise elongation.
- Synthesis of bioactive peptides (e.g., hormone analogs) requiring high stereochemical fidelity .
Advanced Research Questions
Q. How do solvent polarity and temperature influence this compound’s stability during storage?
- Methodological Answer : Stability studies require controlled degradation experiments:
- Solvent Screening : Compare degradation rates in polar aprotic (DMF) vs. non-polar (dichloromethane) solvents via HPLC at fixed intervals.
- Temperature Dependence : Use Arrhenius plots to model degradation kinetics (e.g., 25°C vs. 4°C storage) .
Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound across peptide sequences?
- Methodological Answer :
- Experimental Design : Systematically test coupling efficiency in model peptides with varying steric hindrance (e.g., Pro vs. Gly adjacent residues).
- Data Analysis : Use MALDI-TOF MS to quantify unreacted peptide and calculate coupling yields. Address discrepancies by comparing activation methods (e.g., HOBt/DIPEA vs. DMAP) .
- Hypothesis Testing : Poor efficiency in bulky residues may indicate steric limitations of the ONp leaving group, warranting comparative studies with pentafluorophenyl (Pfp) esters .
Q. What strategies mitigate racemization during this compound-mediated peptide bond formation?
- Methodological Answer :
- Racemization Assays : Use chiral HPLC or Marfey’s reagent to quantify D-Tyr contamination.
- Optimization : Lower reaction temperatures (0–4°C), minimize basic conditions, and employ additives like oxyma pure to suppress base-catalyzed epimerization .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Standardization : Document all reaction parameters (e.g., stirring speed, drying time for intermediates) to ensure reproducibility.
- Quality Control : Implement in-process controls (e.g., inline IR spectroscopy for real-time monitoring of carbonyl activation) .
Q. What are the limitations of using this compound in large-scale peptide synthesis?
- Methodological Answer : While this compound is effective for lab-scale synthesis (<1 mmol), challenges include:
- Cost-Efficiency : ONp esters are less atom-economical than carbodiimide-based activators.
- Solvent Waste : Scale-up requires solvent recovery systems to mitigate environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
